1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester
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Overview
Description
1-Cbz-3-ethylpiperidine-3-carboxylic Acid, also known by its IUPAC name 1-[(benzyloxy)carbonyl]-3-ethyl-3-piperidinecarboxylic acid, is a chemical compound with the molecular formula C16H21NO4 . This compound is characterized by its white to yellow solid form and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid typically involves the protection of the piperidine nitrogen with a carbobenzyloxy (Cbz) group, followed by the introduction of an ethyl group at the 3-position of the piperidine ring. The carboxylic acid group is then introduced at the 3-position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for 1-Cbz-3-ethylpiperidine-3-carboxylic Acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Cbz-3-ethylpiperidine-3-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-Cbz-3-ethylpiperidine-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor for the development of pharmaceutical drugs.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Cbz-3-methylpiperidine-3-carboxylic Acid
- 1-Cbz-3-propylpiperidine-3-carboxylic Acid
- 1-Cbz-3-isopropylpiperidine-3-carboxylic Acid
Uniqueness
1-Cbz-3-ethylpiperidine-3-carboxylic Acid is unique due to its specific ethyl substitution at the 3-position of the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C16H20NO4- |
---|---|
Molecular Weight |
290.33 g/mol |
IUPAC Name |
3-ethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-2-16(14(18)19)9-6-10-17(12-16)15(20)21-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19)/p-1 |
InChI Key |
UMJDUZFRWNBBGO-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
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